Cas no 256376-65-5 (1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile)
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 1-[(2-fluorophenyl)methyl]-
- 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 1-(2-FLUORO-BENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBONITRILE
- 1-(2-Fluorobenzyl)-1H-pyrazolo-[3,4-b]pyridine-3-carbonitrile
- 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
- 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- CSUUGTRFBZTTQW-UHFFFAOYSA-N
- C14H9FN4
- BCP14114
- 3009AH
- PB15435
- AK15899
- A852273
- 3-Cyano-1-(2-fluorobenyl)-1H-pyrazolo[3,4-b]pyridine
- 256376-65-5
- GS-6062
- DB-225536
- CS-M2179
- AC-33894
- 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile
- AKOS024262687
- P12742
- AMY3550
- 3-Cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine
- 5GF96DR55T
- MFCD20268231
- SCHEMBL174888
- 1-(2-Fluorobenzyl)pyrazolo[3,4-b]pyridine-3-carbonitrile
- SY040557
-
- MDL: MFCD20268231
- Inchi: 1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
- InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CN1C2C(=CC=CN=2)C(C#N)=N1
Computed Properties
- Exact Mass: 252.08127
- Monoisotopic Mass: 252.08112447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- XLogP3: 2.6
Experimental Properties
- Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.5E-3 g/L) (25 ºC),
- PSA: 54.5
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Security Information
- Storage Condition:(BD287483)
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103848-250mg |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 250mg |
$64 | 2021-08-06 | |
| Chemenu | CM103848-1g |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 1g |
$113 | 2021-08-06 | |
| Chemenu | CM103848-5g |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 5g |
$314 | 2021-08-06 | |
| Chemenu | CM103848-10g |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 10g |
$484 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW516-1g |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 1g |
339.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW516-200mg |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 200mg |
132.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW516-50mg |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95+% | 50mg |
55.0CNY | 2021-08-04 | |
| TRC | F588240-1g |
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 1g |
$ 75.00 | 2023-09-07 | ||
| TRC | F588240-5g |
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 5g |
$ 247.00 | 2023-09-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD287483-250mg |
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
256376-65-5 | 95% | 250mg |
¥122.0 | 2022-03-01 |
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Suppliers
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Introduction to 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5)
1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacophoric features. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, which is a privileged structure known for its biological activity across various therapeutic areas. The presence of a fluorophenyl moiety and a carbonitrile group further enhances its potential as a lead compound in drug discovery.
The chemical structure of this compound can be described as a fused system consisting of a pyrazole ring connected to a pyridine ring, with a methyl group attached to the 1-position of the pyrazole ring and a carbonitrile substituent at the 3-position. The 2-fluorophenyl group introduces fluorine at the para position relative to the methyl group, which is known to modulate metabolic stability and binding affinity in drug molecules.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolo[3,4-b]pyridine derivatives as scaffolds for developing novel therapeutic agents. These derivatives exhibit diverse biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties. The introduction of fluorinated aromatic rings into such scaffolds has been shown to improve pharmacokinetic profiles, making them attractive candidates for further optimization.
In particular, the fluorophenyl substituent in 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile imparts favorable electronic properties that can enhance interactions with biological targets. Fluorine atoms are known to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence binding affinity and selectivity. Additionally, the electron-withdrawing nature of the carbonitrile group can modulate the electronic distribution within the molecule, potentially enhancing its bioactivity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazolo[3,4-b]pyridine core, followed by functionalization with the fluorophenylmethyl group and introduction of the carbonitrile substituent. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound with potential biological targets. The three-dimensional structure suggests that the fluorophenyl and carbonitrile groups are positioned optimally for interactions with protein binding pockets. These interactions are critical for achieving high affinity and selectivity in drug design.
The pharmacological profile of 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been explored in several preclinical studies. Initial findings indicate that this compound exhibits inhibitory activity against certain kinases, which are implicated in various diseases including cancer. The presence of the fluorophenyl moiety appears to enhance binding affinity to these targets compared to analogous compounds without fluorination.
Furthermore, structural modifications based on this scaffold have led to the development of more potent and selective inhibitors. For instance, variations in the substitution pattern on the pyrazole ring or introduction of additional functional groups have been investigated to fine-tune biological activity. These studies underscore the versatility of the pyrazolo[3,4-b]pyridine scaffold as a platform for drug discovery.
The role of computational methods in optimizing this compound cannot be overstated. High-throughput virtual screening (HTVS) has been used to identify promising analogs based on structural features similar to known active compounds. Additionally, quantum mechanical calculations have provided insights into electronic properties and reactivity patterns, aiding in rational design strategies.
In conclusion,1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS No. 256376-65-5) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a fluorophenyl moiety and a carbonitrile group enhances its pharmacological profile, making it an attractive candidate for further development. Continued research in this area is expected to yield novel therapeutic agents with significant clinical applications.
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